molecular formula C25H18N2O2S B2472074 N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-2-phenoxybenzamide CAS No. 477504-33-9

N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-2-phenoxybenzamide

Cat. No.: B2472074
CAS No.: 477504-33-9
M. Wt: 410.49
InChI Key: OILWXFHFGHBJIZ-OCEACIFDSA-N
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Description

N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-2-phenoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-2-phenoxybenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophenol with α-bromoacetophenone to form the thiazole ring. This intermediate is then reacted with 2-phenoxybenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-2-phenoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-2-phenoxybenzamide has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-2-phenoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit enzyme function or block receptor sites, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its combination of a thiazole ring with a naphthalene moiety and phenoxybenzamide group makes it a versatile compound for various applications .

Properties

IUPAC Name

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O2S/c1-27-21-16-15-17-9-5-6-12-19(17)23(21)30-25(27)26-24(28)20-13-7-8-14-22(20)29-18-10-3-2-4-11-18/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILWXFHFGHBJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=CC=C4OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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